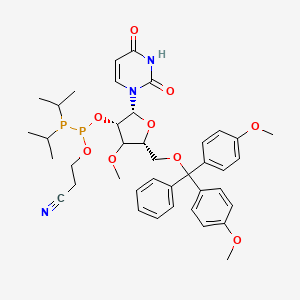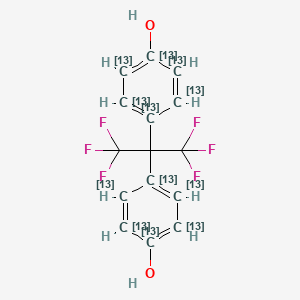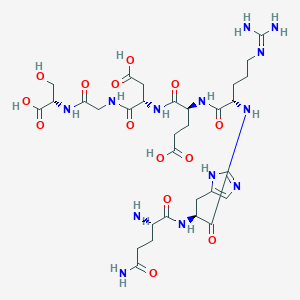
N-(1-adamantyl)-2-pentoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-adamantyl)-2-pentoxybenzamide is a compound that features an adamantane core, which is a highly stable and rigid structure. The adamantane moiety is known for its unique properties, including high lipophilicity and resistance to metabolic degradation. This compound is of interest in various fields due to its potential biological activities and applications in drug delivery systems.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-(1-adamantyl)-2-pentoxybenzamide can be synthesized through a multi-step process. One common method involves the reaction of 1-adamantylamine with 2-pentoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems can improve the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-(1-adamantyl)-2-pentoxybenzamide undergoes various chemical reactions, including:
Oxidation: The adamantane core can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can modify the benzamide moiety.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include hydroxylated adamantane derivatives, reduced benzamide compounds, and substituted benzamide derivatives .
Aplicaciones Científicas De Investigación
N-(1-adamantyl)-2-pentoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antiviral and antibacterial properties.
Medicine: Explored as a drug delivery agent due to its stability and lipophilicity.
Industry: Utilized in the development of advanced materials and nanotechnology.
Mecanismo De Acción
The mechanism of action of N-(1-adamantyl)-2-pentoxybenzamide involves its interaction with specific molecular targets. The adamantane core enhances the compound’s ability to penetrate cell membranes, while the benzamide moiety can interact with various enzymes and receptors. This dual functionality allows the compound to exert its effects through multiple pathways, including inhibition of viral replication and modulation of immune responses .
Comparación Con Compuestos Similares
Similar Compounds
- N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA)
- N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA)
- Amantadine : Known for its antiviral and antiparkinsonian properties .
Uniqueness
N-(1-adamantyl)-2-pentoxybenzamide is unique due to its specific combination of the adamantane core and the pentoxybenzamide moiety. This structure provides a balance of stability, lipophilicity, and biological activity, making it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C22H31NO2 |
|---|---|
Peso molecular |
341.5 g/mol |
Nombre IUPAC |
N-(1-adamantyl)-2-pentoxybenzamide |
InChI |
InChI=1S/C22H31NO2/c1-2-3-6-9-25-20-8-5-4-7-19(20)21(24)23-22-13-16-10-17(14-22)12-18(11-16)15-22/h4-5,7-8,16-18H,2-3,6,9-15H2,1H3,(H,23,24) |
Clave InChI |
WLFXSWINOQOCKD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOC1=CC=CC=C1C(=O)NC23CC4CC(C2)CC(C4)C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


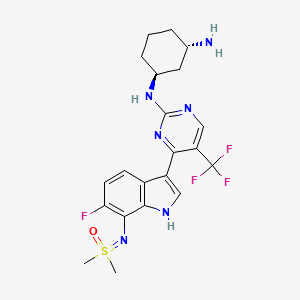
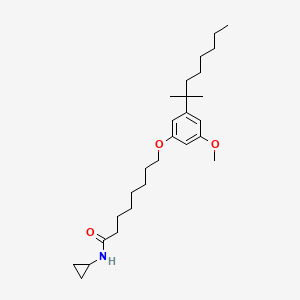

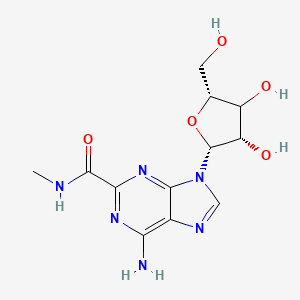

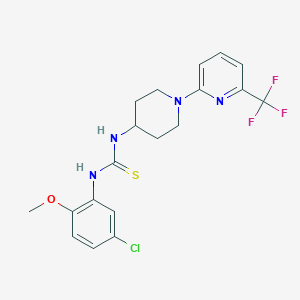


![[1-(4-methylphenyl)triazol-4-yl]methyl (2S)-2-amino-3-phenylpropanoate](/img/structure/B12398577.png)


